

# Physical and chemical properties of 6-Bromo-1-methyl-1H-indole

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## Compound of Interest

Compound Name: **6-Bromo-1-methyl-1H-indole**

Cat. No.: **B159833**

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **6-Bromo-1-methyl-1H-indole**

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-1-methyl-1H-indole**, tailored for researchers, scientists, and drug development professionals. This document details its structural characteristics, physicochemical parameters, and provides a detailed experimental protocol for its synthesis and characterization.

## Core Properties and Structural Information

**6-Bromo-1-methyl-1H-indole** is a halogenated derivative of N-methylindole. Its chemical structure consists of an indole ring system, which is an aromatic heterocyclic organic compound, with a bromine atom substituted at the 6-position and a methyl group attached to the nitrogen atom at the 1-position.

## Physicochemical Data

The quantitative physicochemical properties of **6-Bromo-1-methyl-1H-indole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN	<a href="#">[1]</a>
Molecular Weight	210.07 g/mol	<a href="#">[1]</a>
Physical Form	Pale-yellow to orange to yellow-brown liquid or light brown fused solid	<a href="#">[1]</a>
Purity	95% - 97%	<a href="#">[1]</a>
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Temperature	Refrigerator	

## Structural Identifiers

Identifier	Value	Reference
IUPAC Name	6-bromo-1-methyl-1H-indole	
CAS Number	125872-95-9	
InChI	1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3	<a href="#">[1]</a>
InChIKey	PXHJDPPKNUGKPM-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	Cn1ccc2ccc(Br)cc21	<a href="#">[1]</a>

## Experimental Protocols

This section outlines the experimental methodology for the synthesis and characterization of **6-Bromo-1-methyl-1H-indole**.

### Synthesis of 6-Bromo-1-methyl-1H-indole

The synthesis of **6-Bromo-1-methyl-1H-indole** is typically achieved through the N-methylation of 6-bromo-1H-indole. A common and effective method involves the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic methylating agent like iodomethane.

#### Materials:

- 6-Bromo-1H-indole
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (60% dispersion in mineral oil)
- Iodomethane
- Saturated aqueous sodium bicarbonate solution
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel
- Ethyl acetate
- Heptane

#### Procedure:

- To a round-bottomed flask, add 6-bromo-1H-indole (1.0 eq) and anhydrous THF. Stir the mixture until the solid is completely dissolved.
- Cool the flask in an ice-water bath.
- Carefully add sodium hydride (1.2 eq) in portions over 15 minutes.
- Stir the reaction mixture in the ice bath for 20 minutes.
- Slowly add iodomethane (1.25 eq) via syringe. An exothermic reaction may be observed.

- Continue stirring for 20 minutes after the addition is complete.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of 0% to 40% ethyl acetate in heptane to afford **6-bromo-1-methyl-1H-indole** as a light-colored oil.

## Characterization

The synthesized **6-Bromo-1-methyl-1H-indole** can be characterized using various spectroscopic techniques.

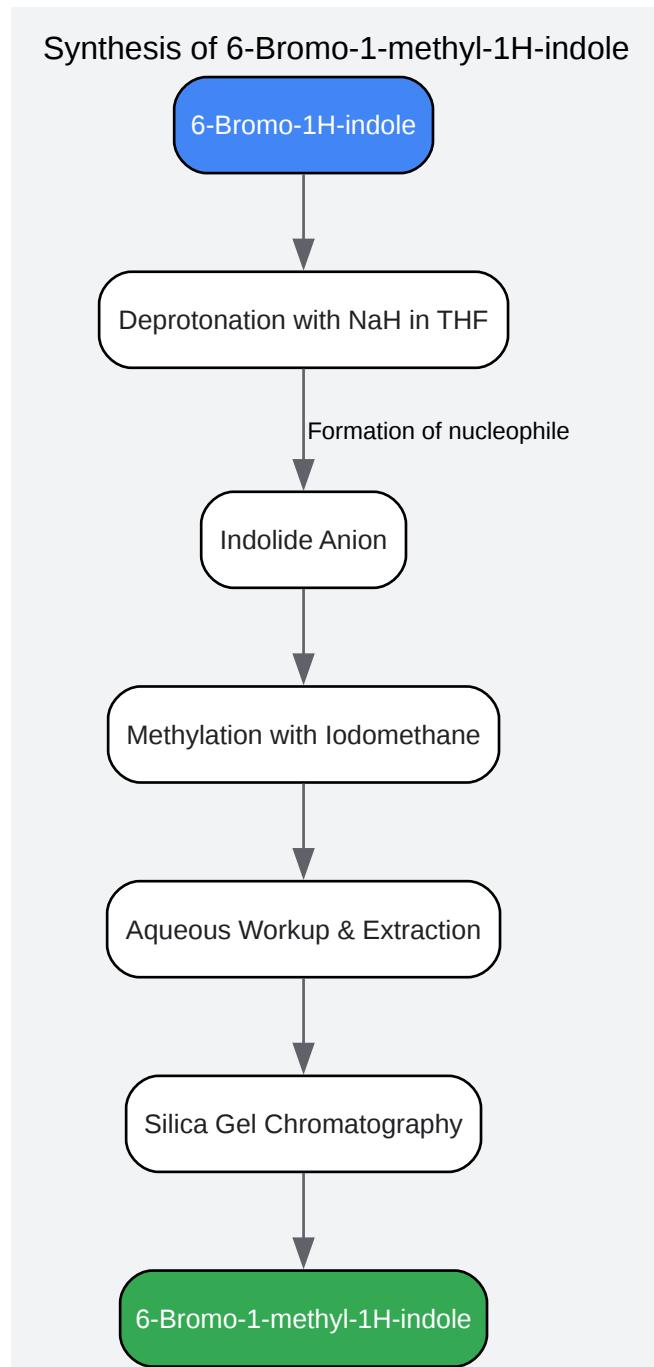
### <sup>1</sup>H NMR Spectroscopy:

- Instrumentation: Bruker 500 MHz NMR spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl<sub>3</sub>)
- Internal Standard: Tetramethylsilane (TMS)
- Procedure: Dissolve a small sample of the purified product in CDCl<sub>3</sub> and acquire the <sup>1</sup>H NMR spectrum.
- Expected Chemical Shifts ( $\delta$ ): While a full spectrum is not available, key signals for the methyl group and aromatic protons would be expected.

<sup>13</sup>C NMR and Mass Spectrometry: Detailed experimental data for <sup>13</sup>C NMR and mass spectrometry of **6-Bromo-1-methyl-1H-indole** are not readily available in the cited literature. However, standard protocols for these analyses would be employed for full structural confirmation. For mass spectrometry, techniques such as Electron Ionization (EI) would be suitable.

## Logical Relationships and Workflows

The following diagram illustrates the synthetic workflow for the preparation of **6-Bromo-1-methyl-1H-indole** from its precursor, 6-bromo-1H-indole.



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Caption: Synthetic pathway for **6-Bromo-1-methyl-1H-indole**.

## Safety Information

**6-Bromo-1-methyl-1H-indole** should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

## Conclusion

This technical guide has summarized the key physical and chemical properties of **6-Bromo-1-methyl-1H-indole**, providing valuable data for researchers and professionals in the field of chemical synthesis and drug development. While some experimental data such as melting and boiling points are not readily available, this guide offers a solid foundation of its known characteristics and a detailed protocol for its synthesis and characterization. The provided information serves as a crucial resource for the effective and safe utilization of this compound in further research and development endeavors.

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## References

- 1. 6-Bromo-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]

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